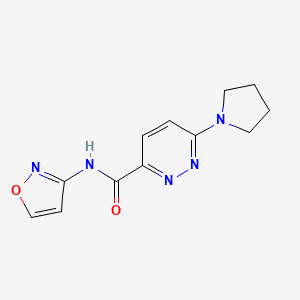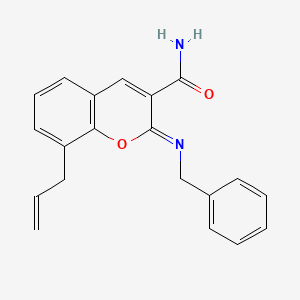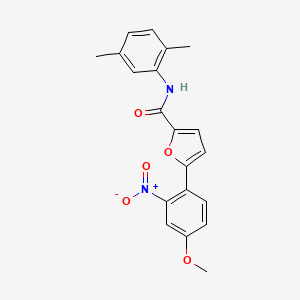![molecular formula C17H14Cl2N4O2 B2964169 1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea CAS No. 1070960-26-7](/img/structure/B2964169.png)
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N4O2 and its molecular weight is 377.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Urea derivatives, including those similar in structure to the compound , are explored for their potential in forming strong dimerizations via hydrogen bonding, which could be beneficial in supramolecular chemistry and material science applications. For instance, ureidopyrimidinones exhibit strong dimerization capabilities through quadruple hydrogen bonding, which could preorganize molecules for complex formations, enhancing stability and specificity in molecular interactions (Beijer et al., 1998). This feature is particularly useful in designing self-assembling materials and nanotechnology applications.
Herbicidal Activity
Certain derivatives of pyrimidinones, closely related to the target compound, have been investigated for their herbicidal properties, demonstrating the ability to induce chlorosis by inhibiting carotenoid biosynthesis at specific stages. This suggests potential agricultural applications, where the modulation of carotenoid pathway enzymes could lead to the development of new herbicides with unique modes of action (Babczinski et al., 1995).
Antioxidant Activity
Research into pyrimidinone derivatives also highlights their potential antioxidant activities. These compounds are synthesized through various chemical reactions, demonstrating the versatility of pyrimidinone-based structures in generating bioactive molecules. Antioxidant properties are crucial in pharmaceutical development, as oxidative stress is linked to numerous diseases, indicating the compound's potential relevance in medical chemistry (George et al., 2010).
Biological Activities
Urea derivatives exhibit a range of biological activities, including cytokinin-like effects that influence plant growth and development. Studies have shown that certain urea compounds can act as cytokinins, promoting cell division and differentiation, which is significant for agricultural biotechnology and plant sciences. This indicates the potential utility of the compound in enhancing plant growth and productivity, as well as in the study of plant hormone action mechanisms (Ricci & Bertoletti, 2009).
Propiedades
IUPAC Name |
1-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-chloro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-9-12(19)4-3-5-13(9)21-17(25)22-15-10(2)20-14-7-6-11(18)8-23(14)16(15)24/h3-8H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJWMRCLYTKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2964091.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)
![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)


![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)
